![molecular formula C25H22ClN3O8 B2696368 2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 449766-01-2](/img/structure/B2696368.png)

2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

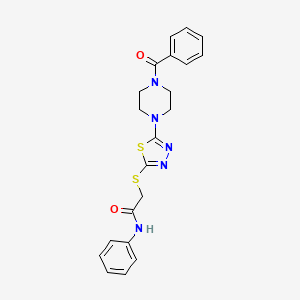

This compound is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that contain a tetrahydroisoquinoline moiety, which is a cyclic compound containing a benzene ring fused to a nitrogen-containing ring. The nitrogen atom is not part of the benzene ring .

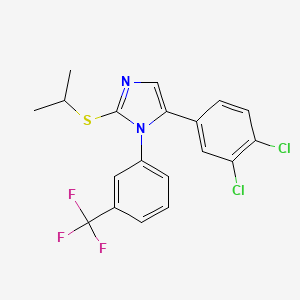

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the tetrahydroisoquinoline ring, the nitro groups, the chloro group, and the benzoyl group .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro groups could potentially be reduced to amines, and the chloro group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro groups could potentially make the compound more reactive .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Compounds similar to the one are often synthesized as part of studies aiming to create novel heterocyclic structures with potential pharmacological activities. For example, the synthesis of Pyrrolo[4,3,2-de]quinolines from similar starting materials involves converting amino and nitrophenol derivatives into nitroquinolines, further reduced and cyclized to form tetrahydroquinolines and ultimately heterocyclic compounds (Roberts et al., 1997). These synthetic pathways are crucial for developing novel compounds with potential therapeutic applications.

Magnetic Properties and Luminescence in Lanthanide Complexes

Research into dinuclear lanthanide complexes constructed from hydroxyquinoline Schiff base and β-diketone reveals insights into magnetic properties and near-infrared luminescence. Such complexes exhibit characteristic emission peaks and slow magnetic relaxation behavior, indicating applications in magnetic and luminescent materials (Wu et al., 2019).

Antiviral Activities

The nitrosation of phenolic substrates under mildly basic conditions leading to the selective preparation of p-quinone monooximes demonstrates potential antiviral activities against HSV-1 and HSV-2. This showcases the application of similar compounds in developing antiviral agents (Ishikawa et al., 1996).

Antiarrhythmic Properties

Compounds with isoquinoline derivatives have been synthesized and studied for their antiarrhythmic properties, indicating the potential of similar compounds in cardiovascular disease treatment (Markaryan et al., 2000).

Catalytic Reduction Applications

The catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts demonstrates the utility of similar compounds in chemical synthesis and industrial applications (Watanabe et al., 1984).

Crystal Structure Determination

Studies on the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids contribute to the understanding of molecular interactions and the design of new materials (Ishida, 2021).

Future Directions

properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O8/c1-35-23-12-15-9-10-27(25(30)16-3-8-20(26)21(11-16)29(33)34)22(19(15)13-24(23)36-2)14-37-18-6-4-17(5-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWGTUBYDWHNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)

![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)